1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
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Overview
Description
1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is a heterocyclic compound that features a fused ring system combining pyrazine and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This reaction is typically followed by N-alkylation using sodium carbonate . Another method involves the hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions, such as 50°C and 20 bar hydrogen pressure .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of renewable resources and sustainable catalysts, such as nitrogen-doped carbon-supported palladium, is emphasized to make the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation reactions can convert quinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides and sodium carbonate are frequently used for N-alkylation reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Similar in structure but lacks the pyrazine ring.
Pyrazino[2,3-b]quinoline: Similar but not fully hydrogenated.
1,2,3,4-Tetrahydro-1,4,5,8-tetraazaanthracene: Another heterocyclic compound with a different ring structure.
Uniqueness: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is unique due to its fused ring system, which combines the properties of both pyrazine and quinoline. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[2,3-b]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10-11(14-9)13-6-5-12-10/h1-4,7,12H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVULBTQYHKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668267 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143102-05-0 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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